

# Technical Support Center: Stabilizing Piperazine Compounds for Long-Term Storage

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## Compound of Interest

Compound Name: *1-Tetrahydrofurfuryl-piperazine*

Cat. No.: *B1585907*

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Welcome to the Technical Support Center for piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stability of these critical molecules. As a Senior Application Scientist, my goal is to synthesize the established scientific principles with practical, field-proven insights to ensure the integrity and reliability of your experimental data and drug products.

## Introduction: The Challenge of Piperazine Stability

The piperazine ring is a cornerstone in modern medicinal chemistry, but its nucleophilic nitrogen atoms make it susceptible to various degradation pathways. Understanding and mitigating these instabilities is paramount for ensuring the quality, safety, and efficacy of your compounds. This guide will walk you through the common challenges, troubleshooting strategies, and preventative measures for preserving the integrity of your piperazine derivatives.

## Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

## Q1: I've observed a color change in my solid piperazine-containing drug substance upon storage. What could be the reason?

A color change in a solid-state material is a common indicator of chemical degradation. The two most likely culprits are photodegradation and oxidation.

- Photodegradation: Piperazine compounds can be sensitive to light, particularly UV radiation. This energy can trigger photochemical reactions, leading to the formation of colored degradation products.[1][2]
  - Solution: Always store your light-sensitive compounds in amber-colored vials or light-resistant containers.[1][2][3] For highly sensitive materials, consider working under low-light conditions or using lighting with longer wavelengths (above 500 nm).[1][2] Packaging with aluminum foil can also provide an effective light barrier.[2][4]
- Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation from atmospheric oxygen.[3] This process can be accelerated by heat and the presence of trace metal ions.
  - Solution: Store the compound in a tightly sealed container to minimize exposure to air. For particularly sensitive derivatives, consider storage under an inert atmosphere, such as nitrogen or argon.[3]

## Q2: My aqueous formulation containing a piperazine derivative is showing a loss of potency over time. What are the likely degradation pathways?

Aqueous environments can introduce several instability challenges for piperazine compounds. The primary degradation pathways in solution are hydrolysis, oxidation, and pH-related degradation.[3]

- Hydrolysis: Depending on the overall structure of your molecule, functional groups attached to the piperazine ring may be susceptible to hydrolysis. This is often influenced by the pH of the solution.[5]

- Troubleshooting: Conduct a pH-stability profile to determine the pH at which your compound is most stable.[3] Buffering your formulation to this optimal pH is a critical step. [3]
- Oxidation: Dissolved oxygen in aqueous solutions can lead to oxidative degradation. This can be catalyzed by metal ions.
  - Troubleshooting:
    - Deoxygenate your solvent: Purging your solvent with an inert gas like nitrogen or argon before preparing your solution can significantly reduce the dissolved oxygen content.
    - Add Antioxidants: Incorporating water-soluble antioxidants can protect your compound. Common choices include ascorbic acid or propyl gallate.[6][7]
    - Use Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[3]
- pH-Related Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[8][9][10]
  - Troubleshooting:
    - Salt Formation: Formulating the drug as a salt (e.g., hydrochloride, citrate) can significantly improve its stability in solution.[3][11]
    - Buffering: Maintaining an optimal pH with a suitable buffer system is crucial.[3] A study on piperazine derivatives as permeation enhancers found that a pH range of 9.2 to 9.6 ensured non-cytotoxic efficacy, highlighting the importance of pH control.[8][9][10]

### **Q3: My experimental results for a piperazine-containing compound are inconsistent. Could this be a stability issue?**

Yes, inconsistent results are a classic sign of compound degradation.[3] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your

solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions.

Best Practices for Consistent Results:

- **Fresh is Best:** Whenever possible, use freshly prepared solutions for your experiments.[3]
- **Proper Stock Solution Storage:** If you must store stock solutions, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3]
- **Solubility Considerations:** Ensure your compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and inconsistent results. If solubility is an issue, consider pH adjustment or the use of co-solvents.[12]

## **Q4: I am developing a stability-indicating HPLC method for a piperazine drug, but I'm having trouble separating the parent drug from its degradation products. What can I do?**

Developing a robust, stability-indicating HPLC method is essential for accurately assessing drug stability.[3] If you are facing separation challenges, here are some troubleshooting steps:

- **Column Selection:** While C18 columns are a common starting point, the basic nature of piperazine derivatives may require a different stationary phase for optimal separation. Consider trying a C8, phenyl, or cyano column to achieve different selectivity.[3]
- **Mobile Phase Optimization:**
  - **pH Adjustment:** The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of basic compounds. Experiment with different pH values of the aqueous portion of your mobile phase.[3]
  - **Organic Modifier:** Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[3]

- Additives: Adding a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[3]
- Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[3]

## Q5: I have observed an unexpected peak in the chromatogram of my stability sample. How can I identify this unknown degradant?

Identifying unknown degradation products is a critical step in stability studies. A multi-pronged approach is often necessary:

- Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most direct way to identify unknown peaks. The mass-to-charge ratio ( $m/z$ ) will provide the molecular weight of the degradant.[3]
- Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer can provide valuable information about its chemical structure.[3]
- Forced Degradation Studies: Analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light) can help you deduce the nature of the degradation pathway and the likely structure of the degradant.[3][13]

## Frequently Asked Questions (FAQs)

### Storage and Handling

- What are the ideal storage conditions for a new piperazine derivative? For a new compound with unknown stability, it is best to be cautious. Start with storage at  $-20^{\circ}\text{C}$  or colder, protected from light, and in a tightly sealed container.[14] For solid materials, especially if they are hygroscopic, storage in a desiccator or with a desiccant is recommended.[15]
- My piperazine compound is hygroscopic. What precautions should I take? Hygroscopic materials should be stored in a controlled, low-humidity environment (ideally below 40% RH).

[15] Use airtight containers with desiccants like silica gel.[15] When handling, minimize exposure to the atmosphere.

- How should I package my piperazine compound for shipping? For light-sensitive compounds, use amber-colored or opaque packaging.[1][2] Ensure the container is well-sealed to protect from moisture. For regulated materials, follow all applicable shipping guidelines for hazardous materials if necessary.[16][17]

### Formulation and Stabilization

- What antioxidants are recommended for piperazine-containing formulations? For aqueous formulations, water-soluble antioxidants like ascorbic acid and propyl gallate are good starting points.[6][7] For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[18] The choice and concentration of antioxidant should be optimized for your specific formulation and may require compatibility studies.[19][20]
- How does salt formation improve the stability of piperazine compounds? Converting a piperazine free base to a salt (e.g., hydrochloride, citrate, mesylate) can improve stability in several ways:
  - Increased Aqueous Solubility: Salts are generally more water-soluble than the free base, which can be beneficial for formulation.[12]
  - Lowering pH: The salt form will create a more acidic microenvironment, which can inhibit certain degradation pathways.
  - Improved Solid-State Properties: Crystalline salts are often more physically stable than the amorphous free base.

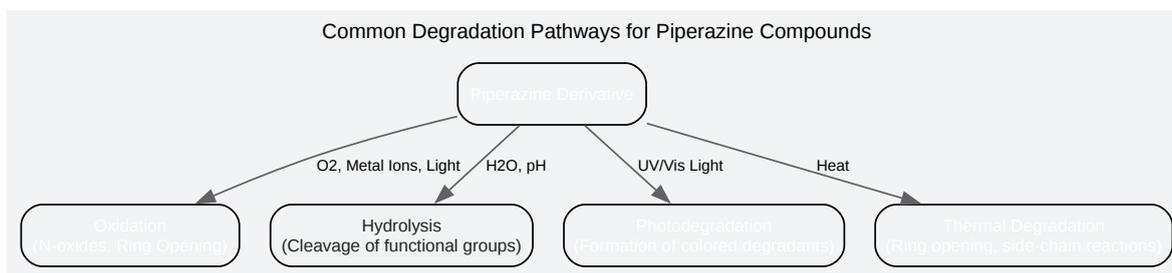
### Analytical Testing

- What is a forced degradation study, and why is it important? A forced degradation study (or stress testing) intentionally exposes a drug substance to harsh conditions (acid, base, heat, light, oxidation) to accelerate degradation.[13][21] This helps to:
  - Identify potential degradation products.[13]

- Understand the degradation pathways.[13]
- Develop and validate a stability-indicating analytical method that can separate the drug from its degradants.[13]
- How do I perform a photostability study? Photostability testing should follow ICH Q1B guidelines.[4][22] This involves exposing the compound to a specified amount of light (both visible and UV) and comparing it to a "dark control" sample that is shielded from light.[23][24] The samples are then analyzed for any changes in physical properties or the formation of degradants.[24]

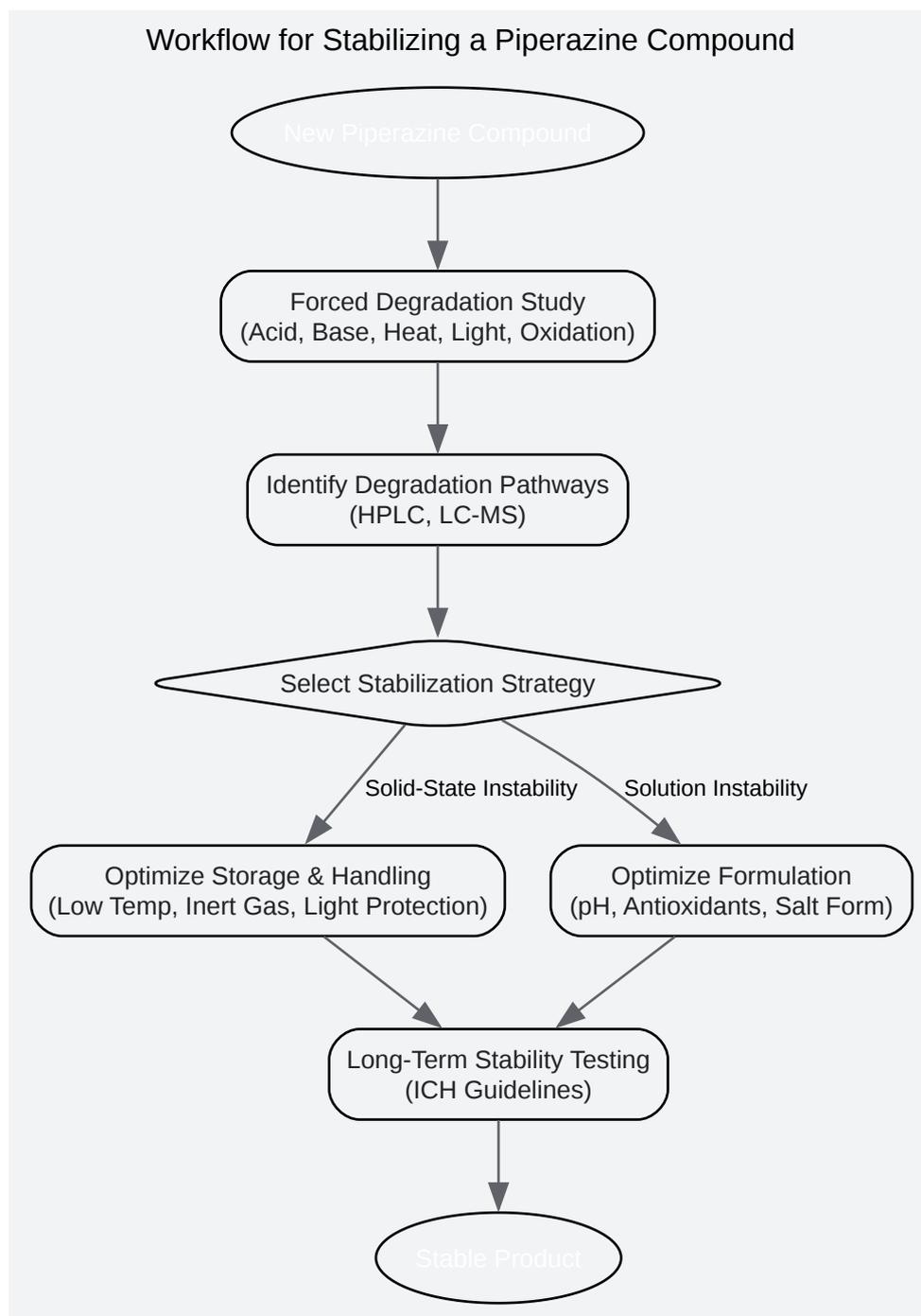
## Visualizing Degradation and Stability Workflows

To better understand the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.



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Caption: Key degradation pathways affecting piperazine compounds.



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Caption: Decision workflow for developing a stable piperazine compound.

## Experimental Protocols

## Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a piperazine-containing drug substance.<sup>[3]</sup>

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

- Piperazine-containing drug substance
- Hydrochloric acid (e.g., 0.1 M, 1 M)
- Sodium hydroxide (e.g., 0.1 M, 1 M)
- Hydrogen peroxide (e.g., 3%, 30%)
- HPLC grade water, acetonitrile, and methanol
- Appropriate buffers and other reagents for HPLC analysis
- Calibrated oven, photostability chamber, and pH meter

Procedure:

- Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.<sup>[3][21]</sup>
- Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.<sup>[3]</sup>
- Oxidative Degradation: Dissolve the drug substance in a solution of 3% H<sub>2</sub>O<sub>2</sub>. Store the solution at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.<sup>[3][13]</sup>

- **Thermal Degradation:** Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the drug substance and reflux at an elevated temperature.[3][13]
- **Photolytic Degradation:** Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light with aluminum foil.[22][25]

**Analysis:** Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

## Quantitative Data Summary

Parameter	Condition	Potential Degradation	Recommended Action
Temperature	Elevated (e.g., >40°C)	Thermal degradation, increased oxidation	Store at controlled room temperature or refrigerated/frozen. [14]
Light Exposure	UV/Visible Light	Photodegradation, color change	Use amber or opaque containers; store in the dark. [1][2][26][27]
Humidity	High Relative Humidity (>60%)	Hydrolysis, deliquescence (for hygroscopic compounds)	Store in a desiccator or with desiccants; use moisture-proof packaging. [15][28]
Atmosphere	Presence of Oxygen	Oxidation	Store in tightly sealed containers; consider purging with an inert gas (N <sub>2</sub> or Ar). [3][29]
pH (Aqueous Solution)	Non-optimal pH	Acid/base catalyzed hydrolysis, precipitation	Conduct a pH-stability profile and use a buffering system. [3][8][9][10]
Presence of Metals	Trace metal ions (e.g., Fe <sup>2+</sup> , Cu <sup>2+</sup> )	Catalyzes oxidation	Use high-purity solvents and excipients; consider adding a chelating agent like EDTA. [3]

## References

- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. Retrieved from [[Link](#)]

- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. Retrieved from [[Link](#)]
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound. Google Patents.
- Stebbins, N. D., & Kisiday, J. D. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. *Molecular Pharmaceutics*, 13(2), 555-564. Retrieved from [[Link](#)]
- GMP Training. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. GMP Training. Retrieved from [[Link](#)]
- Stebbins, N. D., & Kisiday, J. D. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate. Retrieved from [[Link](#)]
- Google Patents. (n.d.). Pharmaceutical formulations using water-soluble antioxidants. Google Patents.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. *Journal of Analytical Toxicology*, 42(2), 99-106. Retrieved from [[Link](#)]
- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC. Retrieved from [[Link](#)]
- IL Group. (2025). Light Protect Pack | UV-Protective Pharma Labels. IL Group. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC. Retrieved from [[Link](#)]

- Amcor. (n.d.). Moisture/Light Sensitive Medication Packaging. Amcor. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [\[Link\]](#)
- Taylor & Francis Online. (2025). Impact of antioxidant excipients on N-nitrosamine formation and bioequivalence in metformin formulations (review article). Pharmaceutical Development and Technology. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Forced degradation study | Download Table. ResearchGate. Retrieved from [\[Link\]](#)
- CordenPharma. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. CordenPharma. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Retrieved from [\[Link\]](#)
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [\[Link\]](#)
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Retrieved from [\[Link\]](#)
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Retrieved from [\[Link\]](#)
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [\[Link\]](#)

- PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. *Pharmazie*, 58(12), 877-80. Retrieved from [[Link](#)]
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [[Link](#)]
- Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Sampled. Retrieved from [[Link](#)]
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [[Link](#)]
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs— A review. CORE. Retrieved from [[Link](#)]
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [[Link](#)]
- University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO<sub>2</sub> capture. University of Texas at Austin. Retrieved from [[Link](#)]
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Degradation of aqueous piperazine in carbon dioxide capture | Request PDF. ResearchGate. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO<sub>2</sub> Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate. Retrieved from [[Link](#)]
- University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Retrieved from [[Link](#)]

- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Characterization: A Review. SciSpace. Retrieved from [\[Link\]](#)
- ResearchGate. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Characterization: A Review. ResearchGate. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Retrieved from [\[Link\]](#)
- Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [\[Link\]](#)

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## Sources

1. [lfatabletpresses.com](http://lfatabletpresses.com) [[lfatabletpresses.com](http://lfatabletpresses.com)]
2. Protection of Light Sensitive Products | Pharmaguideline [[pharmaguideline.com](http://pharmaguideline.com)]
3. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
4. ICH guideline for photostability testing: aspects and directions for use - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
5. [isaacpub.org](http://isaacpub.org) [[isaacpub.org](http://isaacpub.org)]
6. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [[patents.google.com](http://patents.google.com)]
7. CN103370064A - Pharmaceutical formulations using water-soluble antioxidants - Google Patents [[patents.google.com](http://patents.google.com)]
8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
9. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
10. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]

- 11. Piperazine | C<sub>4</sub>H<sub>10</sub>N<sub>2</sub> | CID 4837 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 12. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 13. [files01.core.ac.uk](https://files01.core.ac.uk) [[files01.core.ac.uk](https://files01.core.ac.uk)]
- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [[pharmasop.in](https://pharmasop.in)]
- 16. [arborpharmchem.com](https://arborpharmchem.com) [[arborpharmchem.com](https://arborpharmchem.com)]
- 17. A Guide to Processing and Holding Active Pharmaceutical Ingredients [[powdersystems.com](https://powdersystems.com)]
- 18. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [[patents.google.com](https://patents.google.com)]
- 19. Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 20. [pharmaexcipients.com](https://pharmaexcipients.com) [[pharmaexcipients.com](https://pharmaexcipients.com)]
- 21. [rjptonline.org](https://rjptonline.org) [[rjptonline.org](https://rjptonline.org)]
- 22. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 23. [q1scientific.com](https://q1scientific.com) [[q1scientific.com](https://q1scientific.com)]
- 24. 3 Important Photostability Testing Factors [[sampled.com](https://sampled.com)]
- 25. [database.ich.org](https://database.ich.org) [[database.ich.org](https://database.ich.org)]
- 26. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [[group-il.com](https://group-il.com)]
- 27. Light-Sensitive Injectable Prescription Drugs - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 28. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 29. [repositories.lib.utexas.edu](https://repositories.lib.utexas.edu) [[repositories.lib.utexas.edu](https://repositories.lib.utexas.edu)]
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